molecular formula C15H21NO2 B14900208 N-cyclohexyl-4-(methoxymethyl)benzamide

N-cyclohexyl-4-(methoxymethyl)benzamide

Cat. No.: B14900208
M. Wt: 247.33 g/mol
InChI Key: FNKUBZJSJGXMJV-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(methoxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methoxymethyl)benzamide typically involves the condensation of 4-(methoxymethyl)benzoic acid with cyclohexylamine. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)benzoic acid.

    Reduction: Formation of N-cyclohexyl-4-(methoxymethyl)benzylamine.

    Substitution: Formation of various substituted benzamides, depending on the electrophile used.

Scientific Research Applications

N-cyclohexyl-4-(methoxymethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methoxymethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-methoxybenzamide
  • N-cyclohexyl-N-ethyl-4-(methoxymethyl)benzamide
  • N-cyclohexyl-4-methylbenzamide

Uniqueness

N-cyclohexyl-4-(methoxymethyl)benzamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to other benzamides. This structural feature may enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-4-(methoxymethyl)benzamide

InChI

InChI=1S/C15H21NO2/c1-18-11-12-7-9-13(10-8-12)15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17)

InChI Key

FNKUBZJSJGXMJV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

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